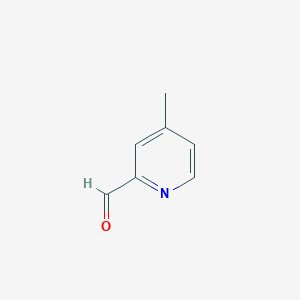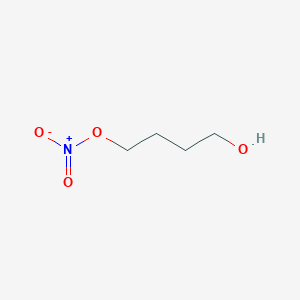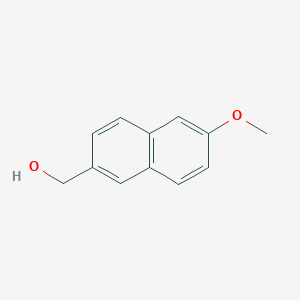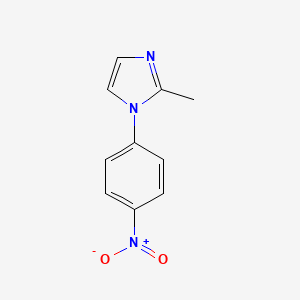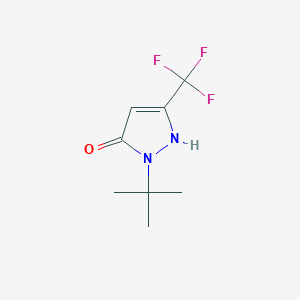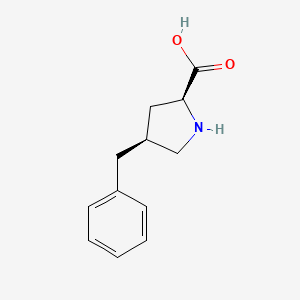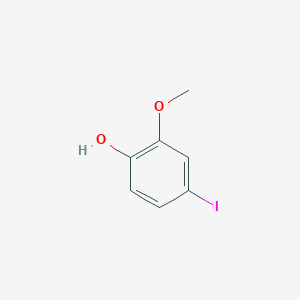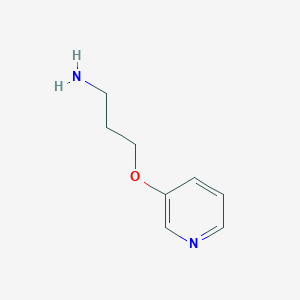
3-(Pyridin-3-yloxy)propan-1-amine
Übersicht
Beschreibung
3-(Pyridin-3-yloxy)propan-1-amine is a research chemical used for various organic synthesis transformations .
Molecular Structure Analysis
The molecular weight of 3-(Pyridin-3-yloxy)propan-1-amine is 152.2 . Its IUPAC name is 3-(3-pyridinyloxy)-1-propanamine and its InChI key is YMKBFDMRGWLFIS-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Pyridin-3-yloxy)propan-1-amine are not available, it’s known that this compound is used in various organic synthesis transformations .It is a liquid at room temperature and should be stored at -20°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
The synthesis and characterization of compounds similar to "3-(Pyridin-3-yloxy)propan-1-amine" have been explored, focusing on their ability to form complexes with metal ions. For instance, new Schiff base complexes derived from the condensation of asymmetrical tripodal amines, including derivatives of pyridin-3-yloxypropan-1-amine, have been synthesized and characterized. These complexes, particularly with Zn(II), have been studied for their crystal structures and spectroscopic properties, highlighting their potential in the development of coordination compounds and materials with specific optical and electronic characteristics (Rezaeivala, 2017).
Catalysis
Compounds structurally related to "3-(Pyridin-3-yloxy)propan-1-amine" have shown potential as ligands in catalysis. For example, unsymmetrical tripodal amines containing pyridine arms have been utilized in coordination chemistry with zinc(II), leading to theoretical and experimental studies on their reactivity and potential applications in catalysis (Keypour et al., 2018). These studies demonstrate the versatility of such compounds in forming complexes that can catalyze various chemical reactions, including those of industrial relevance.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-pyridin-3-yloxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBFDMRGWLFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436847 | |
| Record name | 3-(3-Pyridyloxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yloxy)propan-1-amine | |
CAS RN |
112086-55-2 | |
| Record name | 3-(3-Pyridyloxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)

